2,3-Dihydroxydibenzofuran
Description
Properties
Molecular Formula |
C12H8O3 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dibenzofuran-2,3-diol |
InChI |
InChI=1S/C12H8O3/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,13-14H |
InChI Key |
CDADJDSAHPNANS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Catalytic Isomerization of Dihydrofurans
One classical approach to preparing dihydrofurans, including related dihydrobenzofurans, involves catalytic isomerization of isomeric dihydrofuran precursors. Although specifically focused on 2,3-dihydrofuran, this method provides useful insights into related heterocyclic syntheses.
Process Description : The isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran is catalyzed by supported palladium or platinum catalysts in the presence of selectivity-enhancing additives such as aldehydes (alkanals or alkenals with 2-5 carbon atoms) and epoxides (1,2-epoxyalkanes with 2-5 carbons). Carbon monoxide can be optionally used to further improve selectivity.
-
- Temperature: 30° to 200° Celsius (preferably 40° to 185° Celsius)
- Pressure: 1 to 50 bars absolute (often near atmospheric)
- Catalyst: Supported palladium or platinum, sometimes ruthenium or rhodium complexes with tertiary phosphines
- Feed gas mixture: 2,5-dihydrofuran, inert diluent (e.g., helium), and additives
Outcomes : Selectivity to 2,3-dihydrofuran typically exceeds 85%, reaching over 95% under optimized conditions with carbon monoxide and aldehydes present.
While this method is more directly related to dihydrofuran, it establishes foundational catalytic principles that can be adapted for dibenzofuran derivatives.
Ruthenium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives
A Chinese patent describes a multi-step synthetic route to 2,3-dihydrobenzofuran compounds, which can be adapted for hydroxylated dibenzofurans:
Starting Material : A precursor compound (referred to as compound 7) undergoes oxidation promoted by a composite catalyst of ruthenium trichloride (or its hydrate) and periodate to form an intermediate (compound 6).
-
- Reduction of the aldehyde group in compound 6 to a hydroxyl group yields compound 5.
- Substitution reactions introduce leaving groups (such as halogens or sulfonates) to form compound 4.
- Intramolecular ring closure leads to the formation of the 2,3-dihydrobenzofuran core (compound I).
- Final hydrolysis steps yield the target 2,3-dihydrobenzofuran compound with hydroxyl substitution.
-
- Chlorination reagents: sulfuryl chloride, N-chlorosuccinimide, tosyl chloride, mesyl chloride, etc.
- Ring closure under controlled conditions to form the heterocyclic ring.
- Hydrolysis for final deprotection or functional group conversion.
Structural Variability : The method allows for variation in substituents (alkyl, benzyl, halogenated benzyl, etc.) and protecting groups (carbobenzoxy, tert-butyloxycarbonyl), enabling tailored synthesis of diverse 2,3-dihydrobenzofuran derivatives.
Transition Metal-Free Synthetic Protocols
Recent advances emphasize environmentally friendly, metal-free methods for synthesizing 2,3-dihydrobenzofurans, which are structurally related to 2,3-dihydroxydibenzofuran.
Photo-Induced Radical Cyclization :
- 2-Allylphenol derivatives react with α-iodo sulfones or alkyl iodides in the presence of a base (e.g., 1,1,3,3-tetramethylguanidine) and solvent (1,2-dichlorobenzene).
- The reaction proceeds via atom transfer radical addition (ATRA) cycles generating intermediate radicals that cyclize to form 2,3-dihydrobenzofuran derivatives.
- Yields range from 29% to 69% depending on substrates.
Catalyst-Free Cyclization Using Sulfoxonium Ylides :
- Substituted salicylaldehydes react with sulfoxonium ylides in dichloromethane without catalysts.
- The process involves nucleophilic attack of the ylide on the aldehyde carbonyl, proton transfer, dehydration, and a [4 + 2] cyclization to form the dihydrobenzofuran ring.
- High yields (80–89%) are reported.
These metal-free methods highlight the versatility and efficiency of modern synthetic strategies for constructing the dihydrobenzofuran core, which can be adapted for hydroxylated dibenzofurans.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|
| Catalytic isomerization of 2,5-dihydrofuran | Supported Pd or Pt catalyst, aldehydes, epoxides, CO | 30–200°C, 1–50 bar pressure | >85% selectivity, up to 95% | Vapor phase, heterogeneous catalysis |
| Ruthenium trichloride/periodate catalysis | RuCl3 or hydrate, periodate, chlorination reagents | Multi-step, moderate temperatures | High yields (not quantified) | Multi-step synthesis with ring closure |
| Photo-induced radical cyclization | α-Iodo sulfones/alkyl iodides, base (TMG) | 1,2-Dichlorobenzene, ~35 min | 29–69% yields | Metal-free, radical mechanism |
| Sulfoxonium ylide cyclization | Sulfoxonium ylide, substituted salicylaldehydes | CH2Cl2, ambient conditions | 80–89% yields | Catalyst-free, nucleophilic addition and cyclization |
| Iodine oxidant mediated cyclization | I2 or ICl, ortho-hydroxystilbenes, alcohol | Ethanol, acidic medium | 19–92% yields | Metal-free, aryl migration and cyclization |
| Microwave-assisted solvent-free | Diaryl diselenides, iodine, DMSO | Microwave irradiation, neat | Not quantified | Green chemistry approach, bioactive derivatives |
Research Findings and Considerations
The catalytic isomerization method offers high selectivity and is well-suited for industrial scale but requires precious metal catalysts and controlled conditions.
Ruthenium-catalyzed multi-step syntheses allow structural diversity but involve several reaction steps, including oxidation, reduction, substitution, and ring closure.
Transition metal-free methods provide environmentally friendly alternatives with moderate to high yields and operational simplicity, suitable for laboratory-scale synthesis and medicinal chemistry applications.
Choice of method depends on desired substitution pattern, scale, cost, and environmental considerations.
Hydroxylation at positions 2 and 3 on the dibenzofuran core can be introduced via selective functional group transformations in the multi-step synthetic routes or by starting from hydroxylated precursors.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxydibenzofuran undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to ring cleavage, producing compounds such as catechol.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Catechol: Formed through oxidative ring cleavage.
Substituted Dibenzofurans: Formed through electrophilic substitution reactions.
Scientific Research Applications
2,3-Dihydroxydibenzofuran has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydroxydibenzofuran involves its interaction with specific enzymes and molecular targets. In microbial degradation, enzymes such as dioxygenases catalyze the hydroxylation of dibenzofuran, leading to the formation of this compound . This compound can further undergo enzymatic reactions, resulting in ring cleavage and the formation of smaller, less toxic molecules .
Comparison with Similar Compounds
Halogenated Derivatives: 5-(2-Bromoethyl)-2,3-Dihydrobenzofuran
Comparison :
Alkyl-Substituted Derivatives: Dimethyl-dibenzofuran
Comparison :
Pesticide Metabolites: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Comparison :
Chlorinated Dibenzofurans (Environmental Contaminants)
Comparison :
- Chlorinated derivatives exhibit extreme toxicity and bioaccumulation, unlike this compound, which is biodegradable. The hydroxyl groups in this compound reduce persistence compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
